molecular formula C13H16N2O B7556740 3-[(Oxan-4-ylamino)methyl]benzonitrile

3-[(Oxan-4-ylamino)methyl]benzonitrile

Cat. No.: B7556740
M. Wt: 216.28 g/mol
InChI Key: LOWJFRRXNDZKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Oxan-4-ylamino)methyl]benzonitrile is a benzonitrile derivative featuring a tetrahydropyran (oxane) ring linked via an aminomethyl group at the 3-position of the benzene ring. Its molecular formula is C₁₃H₁₅N₂O, with a molecular weight of 217.27 g/mol. The oxan-4-ylamino group introduces both hydrophobic and hydrogen-bonding capabilities, making the compound a candidate for pharmaceutical and materials science applications. The tetrahydropyran moiety enhances conformational flexibility and solubility compared to rigid aromatic systems, while the nitrile group provides a handle for further chemical modifications .

Properties

IUPAC Name

3-[(oxan-4-ylamino)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-11-2-1-3-12(8-11)10-15-13-4-6-16-7-5-13/h1-3,8,13,15H,4-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWJFRRXNDZKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aminoalkyl Substituents

Compound Name Substituent Position Key Structural Feature Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-[(Oxan-4-ylamino)methyl]benzonitrile 3-position Oxan-4-ylaminomethyl C₁₃H₁₅N₂O 217.27 Balanced hydrophobicity, H-bond donor
4-Chloro-2-[(oxan-4-yl)amino]benzonitrile 2-position Chloro + oxan-4-ylamino C₁₂H₁₂ClN₂O 235.69 Enhanced lipophilicity (Cl substituent)
3-((Methylamino)methyl)benzonitrile 3-position Methylaminomethyl C₉H₁₀N₂ 146.19 Reduced steric bulk, higher polarity
  • Key Insights: The position of the substituent (2- vs. 3-) affects steric interactions and binding affinity in receptor-ligand systems. For example, the 2-position chloro substituent in 4-chloro-2-[(oxan-4-yl)amino]benzonitrile increases lipophilicity but may reduce solubility . Oxan-4-ylamino vs.

Benzonitriles with Heterocyclic Substituents

Compound Name Heterocyclic Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(4-Oxopiperidin-1-yl)benzonitrile 4-Oxopiperidine C₁₂H₁₄N₂O 202.25 Enhanced rigidity, keto group for H-bonding
3-(((1R,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)methyl)benzonitrile Pyrrolo-triazolo-pyrazine C₂₄H₂₅N₇O 443.51 OLED applications (TADF materials)
  • Key Insights :
    • 4-Oxopiperidine () introduces a rigid, planar structure with a ketone group, improving hydrogen-bond acceptor capacity compared to the flexible oxane ring in the target compound. This rigidity may enhance binding specificity in enzyme inhibitors .
    • Pyrrolo-triazolo-pyrazine derivatives () are tailored for optoelectronic applications, highlighting the versatility of benzonitrile scaffolds in materials science .

Fluorinated and Pharmaceutical Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzonitrile Fluoro + fused ring C₁₆H₉FNO₂ 278.25 PARP inhibitor intermediate
4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile Quinazolinone C₁₈H₁₅N₃O₂ 313.33 Anticancer agent (kinase inhibition)
  • Key Insights: Fluorine substitution () enhances electron-withdrawing effects, improving metabolic stability and membrane permeability in drug candidates . Quinazolinone derivatives () demonstrate the benzonitrile scaffold’s utility in kinase-targeted therapies, where the nitrile group often acts as a hydrogen-bond acceptor .

Receptor Binding and Pharmacological Profiles

  • The ligand 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile) from forms hydrogen bonds with ARG 372 and hydrophobic interactions in the estrogen-related receptor alpha (ERRα) binding pocket. Similar benzonitriles, including this compound, may leverage analogous interactions but require optimization of substituent size and polarity to avoid steric clashes .
  • Synthetic Feasibility : The synthesis of 3-(4-Oxopiperidin-1-yl)benzonitrile achieves a 28% yield (), suggesting that introducing heterocycles to benzonitrile scaffolds can be challenging but feasible with advanced coupling strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.